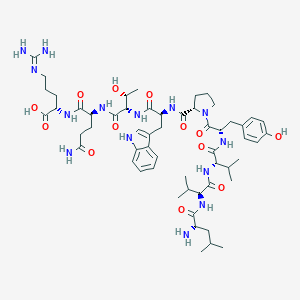
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide
Vue d'ensemble
Description
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide, also known as AM404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been extensively studied for its use in pain management and neurological disorders.
Mécanisme D'action
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide acts as an inhibitor of the anandamide transporter, leading to an increase in the levels of anandamide in the body. Anandamide is an endocannabinoid that acts on the CB1 and CB2 receptors in the body, which are involved in pain modulation and inflammation. By inhibiting the reuptake of anandamide, N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide can enhance the analgesic and anti-inflammatory effects of the endocannabinoid system.
Effets Biochimiques Et Physiologiques
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of the reuptake of anandamide, the modulation of pain and inflammation, and the potential to induce apoptosis in cancer cells. Additionally, N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide is its specificity for the anandamide transporter, which allows for targeted modulation of the endocannabinoid system. Additionally, N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are a number of potential future directions for research on N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide, including its use in the treatment of neuropathic pain, cancer, and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide and its potential interactions with other drugs. Finally, the development of more effective methods for synthesizing and delivering N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide may lead to its increased use in clinical settings.
Méthodes De Synthèse
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide can be synthesized through a multistep process involving the reaction of 4-methylphenol with benzoyl chloride to produce 4-methylbenzoyl chloride. This intermediate is then reacted with sodium methoxide to produce 4-methylphenyl methoxybenzoate, which is then acetylated with acetic anhydride to produce N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide.
Applications De Recherche Scientifique
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide has been extensively studied for its potential use in pain management, particularly in the treatment of neuropathic pain. Studies have shown that N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide can inhibit the reuptake of the endocannabinoid anandamide, which is involved in pain modulation. This mechanism of action has led to the development of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide as a potential alternative to traditional pain medications.
Propriétés
IUPAC Name |
[benzoyl-[(4-methylphenyl)methoxy]amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-13-8-10-15(11-9-13)12-21-18(22-14(2)19)17(20)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTLBCYOAYUFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160985 | |
| Record name | N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide | |
CAS RN |
139259-94-2 | |
| Record name | N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139259942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(ACETYLOXY)-N-((4-METHYLPHENYL)METHOXY)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HPY5TXX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)












